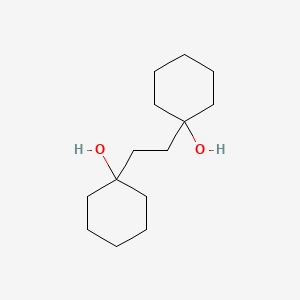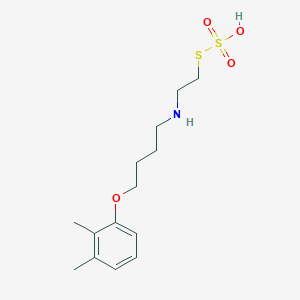
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a butyl group substituted with a xylyloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(2,3-xylyloxy)butylamine. This intermediate can be synthesized through the reaction of 2,3-xylenol with 4-bromobutylamine under basic conditions. The resulting 4-(2,3-xylyloxy)butylamine is then reacted with ethylene sulfide to introduce the thiosulfate group, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group typically yields sulfonate derivatives, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can participate in redox reactions, influencing cellular redox balance. Additionally, the aminoethyl chain can interact with biological macromolecules, potentially modifying their function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate: Similar structure but with a different substitution pattern on the xylyloxy group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Similar backbone but with a methoxyphenyl group instead of a xylyloxy group.
Uniqueness
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the xylyloxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
21224-89-5 |
|---|---|
Formule moléculaire |
C14H23NO4S2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
1,2-dimethyl-3-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-14(13(12)2)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
Clé InChI |
MPDLYBOYKQTXQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCCCCNCCSS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
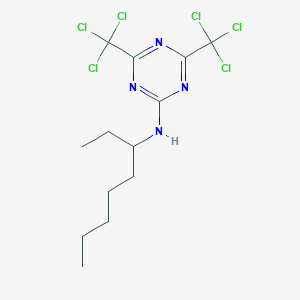
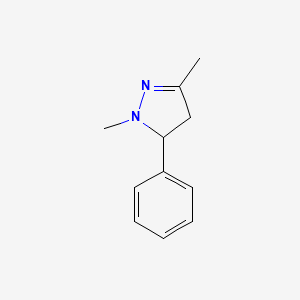
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
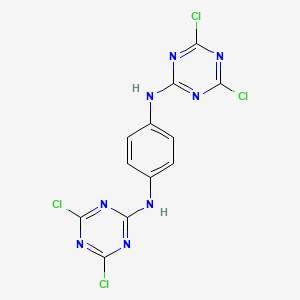
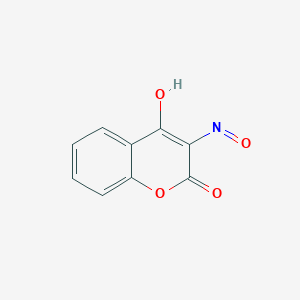
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
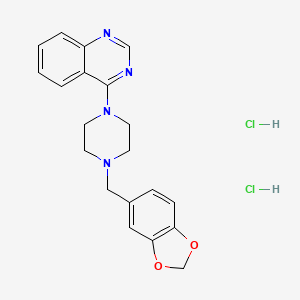
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
